molecular formula C9H10O B1216372 2-(2-Methylphenyl)oxirane CAS No. 2783-26-8

2-(2-Methylphenyl)oxirane

Cat. No. B1216372
Key on ui cas rn: 2783-26-8
M. Wt: 134.17 g/mol
InChI Key: AUFMIJGTPFQWAN-UHFFFAOYSA-N
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Patent
US04011319

Procedure details

Following the procedure of Example 16 and employing 57% sodium hydride (4.84 g., 0.115 mol), 23.5 g. (0.115 mol) of trimethylsulfonium iodide and 11.5 g. (0.0926 mol) of o-tolualdehyde there is obtained o-methylstyrene oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two
Quantity
0.115 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].C[S+](C)C.[CH3:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[CH:11]1[O:13]C1>>[C:9]1([CH3:8])[C:10]([CH:11]=[O:13])=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2CO2)C=CC=C1
Step Two
Name
Quantity
4.84 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.115 mol
Type
reactant
Smiles
[I-].C[S+](C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)C=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0926 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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